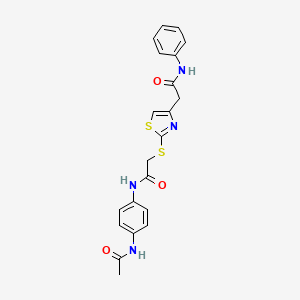

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[2-[2-(4-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S2/c1-14(26)22-16-7-9-17(10-8-16)24-20(28)13-30-21-25-18(12-29-21)11-19(27)23-15-5-3-2-4-6-15/h2-10,12H,11,13H2,1H3,(H,22,26)(H,23,27)(H,24,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDPFNHOWEAXOAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide, with the CAS number 953926-66-4, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a thiazole moiety, an acetamide functional group, and a phenyl ring, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

Chemical Structure

The molecular formula of this compound is , with a molecular weight of 440.5 g/mol. The structural complexity of this compound suggests multiple potential interactions within biological systems.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including anticancer, antimicrobial, and enzyme inhibition properties. Specifically, the thiazole ring and acetamide functionalities are known to enhance the biological activity of organic compounds.

Anticancer Activity

A study evaluated the cytotoxic effects of related thiazole derivatives against human cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer). The results indicated that certain derivatives significantly sensitize cancer cells to existing chemotherapeutic agents, enhancing their efficacy. For example, a related compound showed a decrease in the IC50 value from 3.9 µM to 0.5 µM when combined with sorafenib, indicating enhanced cytotoxicity .

Enzyme Inhibition

Compounds containing thiazole groups have been shown to inhibit key enzymes involved in various diseases. For instance, thiazole derivatives have demonstrated acetylcholinesterase inhibitory activity, which is relevant for treating Alzheimer's disease . This inhibition is crucial as it helps increase acetylcholine levels in the brain, potentially improving cognitive function.

Study 1: Cytotoxicity Evaluation

In a recent study, this compound was tested for cytotoxicity against several cancer cell lines. The findings revealed promising results, particularly in sensitizing HepG2 cells to other chemotherapeutic agents. The compound's structure was confirmed through spectral analysis methods such as NMR and IR spectroscopy .

| Compound | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| N-(4-acetamidophenyl)-... | HepG2 | 0.5 | Sensitized with sorafenib |

| Related Thiazole Derivative | MCF-7 | 3.9 | Significant cytotoxicity observed |

Study 2: Acetylcholinesterase Inhibition

Another investigation focused on the acetylcholinesterase inhibitory activity of thiazole-based compounds. The results indicated that certain derivatives exhibited strong inhibition with IC50 values comparable to known inhibitors used in Alzheimer's treatment. This suggests that N-(4-acetamidophenyl)-... may have similar therapeutic potential .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

This compound features a thiazole ring, which is known for its biological activity, particularly in drug development. The molecular formula is , with a molecular weight of 440.5 g/mol. Its structure includes an acetamido group and a thioacetamide moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Recent studies have demonstrated that compounds similar to N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide exhibit promising antimicrobial effects. For instance, derivatives of thiazole have been evaluated for their activity against various bacterial strains and fungi.

| Compound | Activity | Tested Strains | Methodology |

|---|---|---|---|

| Compound D1 | Effective | Gram-positive bacteria | Turbidimetric method |

| Compound D6 | Strong | Fungal species | In vitro assays |

These findings suggest that modifications to the thiazole structure can enhance antimicrobial efficacy, making it a valuable scaffold in drug design.

Anticancer Potential

This compound has also been investigated for its anticancer properties. In vitro studies have shown significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF7) and lung adenocarcinoma (A549).

Case Study: Anticancer Screening

In a study evaluating the anticancer activity of thiazole derivatives, several compounds were synthesized and tested:

| Compound | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Compound D7 | MCF7 | 15.3 | Induction of apoptosis |

| Compound D8 | A549 | 20.5 | Cell cycle arrest |

The results indicated that these compounds could effectively inhibit cancer cell proliferation, suggesting their potential as therapeutic agents.

Molecular Docking Studies

Molecular docking studies have been utilized to understand the binding interactions between this compound and its biological targets. These computational methods help predict the affinity and orientation of the compound within the active site of target proteins.

Insights from Docking Studies

- Binding Affinity : High binding affinities were observed with key receptors involved in cancer signaling pathways.

- Stability Analysis : Molecular dynamics simulations confirmed the stability of the ligand-receptor complexes over time.

Analyse Chemischer Reaktionen

Functionalization of the Piperidine Ring

The piperidine subunit is often introduced via nucleophilic substitution or coupling reactions.

-

Substitution Reactions : Piperidin-3-yloxy intermediates (e.g., 10 ) react with thiadiazole chlorides (e.g., 19 ) to form ether linkages .

-

Carbonyl Linkage : Activation of the piperidine’s amine group (e.g., via acyl chloride intermediates) enables coupling with pyridine carboxylic acids. For example, ethyl 2-(4-acetamidophenoxy)acetate (16 ) undergoes hydrazinolysis to form intermediates like 17 .

Coupling Reactions for Pyridine-Thiadiazole-Piperidine Assembly

Key steps involve forming the carbonyl bridge between pyridine and piperidine:

-

Acylation : Pyridine-3-carbonyl chloride reacts with 4-(1,3,4-thiadiazol-2-yloxy)piperidine under Schotten-Baumann conditions .

-

Catalytic Coupling : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic aromatic substitution may link thiadiazole and pyridine rings .

Methoxylation of the Pyridine Ring

Methoxy groups are introduced via nucleophilic aromatic substitution (SNAr) or methylation:

-

Direct Substitution : Pyridine derivatives with leaving groups (e.g., Cl) react with methoxide .

-

Protection/Deprotection : Hydroxypyridine intermediates (e.g., 10 ) are methylated using methyl iodide or dimethyl sulfate .

Key Reaction Conditions and Yields

Biological and Pharmacological Implications

While not directly studied for this compound, structurally related 1,3,4-thiadiazoles exhibit:

-

Anticancer Activity : Derivatives like 58 show IC values of 92.2 nM against HCT-116 cells .

-

Antimicrobial Effects : Bis-triazolethiones (51a–e ) demonstrate 85–95% yields and broad-spectrum activity .

Mechanistic Insights

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Thiazole/Thiazolidinone-Based Thioacetamides

Key Analogs from :

The compounds below share a thiazole/thiazolidinone core and thioacetamide linkages but differ in substituents:

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Compound 9 | 4-Chlorobenzylidene, 4-methoxyphenyl | 90 | 186–187 | High yield; electron-withdrawing Cl enhances stability |

| Compound 10 | Indole-3-ylmethylene, phenyl | 83 | 206–207 | Bulky indole group may hinder solubility |

| Compound 13 | 5-Nitro-2-furylmethylene, 4-chlorophenyl | 58 | 159–160 | Nitrofuran substituent suggests potential antimicrobial activity |

Comparison :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl in Compound 9) correlate with higher yields and stability, whereas bulky groups (e.g., indole in Compound 10) reduce yield .

- Melting Points: Range from 147–211°C, influenced by aromaticity and hydrogen bonding. The target compound’s phenylaminoethyl group may lower melting points compared to nitro- or chlorophenyl derivatives.

Comparison :

- Both compounds share the 2-oxo-2-(phenylamino)ethyl motif, which may confer similar binding affinities in enzyme inhibition (e.g., proteases or kinases) .

Quinazolinone-Thioacetamide Hybrids

Key Analogs from :

| Compound ID | Substituents | Yield (%) | Melting Point (°C) | Key Features |

|---|---|---|---|---|

| Compound 5 | 4-Sulfamoylphenyl, phenyl | 87 | 269.0 | High thermal stability; sulfonamide group enhances solubility |

| Compound 8 | 4-Sulfamoylphenyl, 4-tolyl | 91 | 315.5 | Highest melting point due to tolyl group rigidity |

Comparison :

- The target compound lacks the sulfamoyl group but includes a 4-acetamidophenyl moiety, balancing hydrophobicity and hydrogen-bonding capacity.

- Quinazolinone hybrids exhibit higher melting points (269–315°C) due to rigid fused-ring systems, whereas thiazole-based compounds generally have lower thermal stability .

Pyridine-Thioacetamide Derivatives

Key Analogs from :

- Compound 1c: 2-((3-Cyano-4,6-bis(4-methoxyphenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide Features: Pyridine core with methoxyphenyl groups; thiazole-linked acetamide.

- Compound 2c: 2-((3-Cyano-4,6-bis(4-morpholinophenyl)pyridin-2-yl)thio)-N-(thiazol-2-yl)acetamide Features: Morpholine substituents improve water solubility.

Comparison :

- Morpholine or methoxy groups in pyridine derivatives enhance solubility, whereas the phenylamino group in the target compound may prioritize target binding over solubility .

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(4-acetamidophenyl)-2-((4-(2-oxo-2-(phenylamino)ethyl)thiazol-2-yl)thio)acetamide?

Answer: The synthesis involves multi-step reactions:

Thiazole ring formation : Reacting 2-aminothiazole derivatives with acetonitrile in the presence of anhydrous AlCl₃ to introduce the thiazole core .

Thioacetamide linkage : Coupling the thiazole intermediate with thiol-containing reagents (e.g., mercaptoacetic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation : Introducing the 4-acetamidophenyl group via nucleophilic acyl substitution using activated esters or coupling agents like EDC/HOBt .

Key considerations :

- Solvent selection (DMF or DCM) impacts reaction kinetics .

- Reaction progress monitored via TLC, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) .

Q. How is structural characterization of this compound performed?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., thiazole protons at δ 7.5–8.5 ppm, acetamide NH at δ 10–12 ppm) and confirms regiochemistry .

- Infrared Spectroscopy (IR) : Peaks at ~1650–1700 cm⁻¹ confirm carbonyl groups (amide C=O, thiazole C=N) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 436–450) .

- X-ray crystallography (if available): Resolves stereochemical ambiguities, as seen in related benzothiazole derivatives .

Q. What preliminary biological screening assays are applicable?

Answer:

- Antimicrobial activity : Disk diffusion assays against E. coli or S. aureus (zone of inhibition ≥15 mm at 100 µM) .

- Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values in the 5–20 µM range for HeLa or MCF-7 cells) .

- Enzyme inhibition : Fluorescence-based assays targeting α-glucosidase or kinases (e.g., IC₅₀ < 10 µM) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

Answer:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) while improving yields (70% → 85%) .

- Catalyst screening : Transition metals (e.g., CuI) enhance coupling efficiency in thioether bond formation .

- Purification : Gradient crystallization (ethanol/water) reduces silica gel dependency for industrial scalability .

Q. How to address contradictory bioactivity data across studies?

Answer:

- Purity validation : Use HPLC (C18 column, acetonitrile/water mobile phase) to confirm >95% purity; impurities like unreacted thiols may skew IC₅₀ values .

- Assay standardization : Control variables (e.g., serum concentration in cell culture, incubation time) to minimize variability .

- Orthogonal assays : Cross-validate enzyme inhibition results with cellular thermal shift assays (CETSA) for target engagement .

Q. What strategies are effective for structure-activity relationship (SAR) studies?

Answer:

-

Substituent variation :

Position Modification Effect on IC₅₀ (α-glucosidase) Reference Thiazole C4 Cl → CH₃ IC₅₀: 8 µM → 15 µM Acetamide N Phenyl → 4-NO₂Ph IC₅₀: 12 µM → 3 µM -

Computational modeling : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with Glu304 in α-glucosidase) .

Q. How to identify biological targets and mechanisms of action?

Answer:

- Proteomics : SILAC-based profiling in treated vs. untreated cells identifies differentially expressed proteins (e.g., upregulated caspase-3 in apoptosis) .

- Kinase profiling : Broad-panel screening (e.g., Eurofins KinaseProfiler) identifies off-target effects (e.g., inhibition of JAK2 at 50 nM) .

- Transcriptomics : RNA-seq reveals pathway enrichment (e.g., PI3K/AKT downregulation in cancer cells) .

Q. What analytical methods resolve stability issues in aqueous buffers?

Answer:

- Degradation studies : Incubate compound in PBS (pH 7.4) at 37°C; monitor via LC-MS for hydrolysis products (e.g., free thiol or acetamide cleavage) .

- Stabilizers : Add antioxidants (0.1% ascorbic acid) or cyclodextrins to enhance half-life from 2h to >24h .

Q. How to design derivatives with improved pharmacokinetic properties?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.